molecular formula C7H5IN2 B1599775 7-Iodopyrazolo[1,5-a]pyridine CAS No. 319432-22-9

7-Iodopyrazolo[1,5-a]pyridine

Cat. No. B1599775
M. Wt: 244.03 g/mol
InChI Key: YWJZQILUQKLMRZ-UHFFFAOYSA-N
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Description

7-Iodopyrazolo[1,5-a]pyridine is a chemical compound with the linear formula C7H5IN2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 7-Iodopyrazolo[1,5-a]pyridine is represented by the linear formula C7H5IN2 . More detailed structural information was not found in the search results.


Physical And Chemical Properties Analysis

7-Iodopyrazolo[1,5-a]pyridine is a light yellow solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

7-Iodopyrazolo[1,5-a]pyridine and its derivatives are used in various synthetic processes. For example, Wu et al. (2012) demonstrated the use of gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles to synthesize pyrazolo[1,5-a]pyridines and 6-iodopyrazolo[1,5-a]pyridines, which were further converted to other compounds like 6-arylpyrazolo[1,5-a]pyridines via Suzuki-Miyaura coupling reaction (Wu et al., 2012). Similarly, Hsiao et al. (2022) synthesized 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a palladium-catalyzed cross-dehydrogenative coupling process, highlighting the compound's role in the development of organic luminescent materials (Hsiao et al., 2022).

Pharmaceutical and Biological Applications

Some derivatives of 7-Iodopyrazolo[1,5-a]pyridine have shown potential in pharmaceutical applications. Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent hepatitis C virus inhibitor, indicating the compound's importance in antiviral research (Hwang et al., 2012). Additionally, Chen et al. (2004) designed a series of corticotropin-releasing factor receptor antagonists based on the pyrazolo[1,5-a]pyrimidine scaffold, showcasing the structure's relevance in developing treatments for conditions like major depression (Chen et al., 2004).

Material Science and Luminescence

The pyrazolo[1,5-a]pyridine framework is also significant in material science, especially in creating luminescent materials. For instance, Hsiao and Chu (2021) explored novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties, contributing to the field of organic luminescent materials (Hsiao & Chu, 2021).

Corrosion Inhibition

In the field of industrial chemistry, derivatives of 7-Iodopyrazolo[1,5-a]pyridine have been used as corrosion inhibitors. Mahgoub et al. (2010) discussed using heterocyclic compounds like pyrazolo[1,5-c]pyrimidine derivatives as inhibitors for carbon steel in cooling water systems, demonstrating the compound's utility in reducing corrosion in industrial settings (Mahgoub et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, 3-Iodopyrazolo[1,5-a]pyridine, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

7-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZQILUQKLMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460950
Record name 7-Iodopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodopyrazolo[1,5-a]pyridine

CAS RN

319432-22-9
Record name 7-Iodopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Prante, S Löber, H Hübner… - Journal of Labelled …, 2001 - Wiley Online Library
Two 131 I‐labelled radioligands, namely 3‐(4‐[ 131 I]iodophenylpiperazin‐1‐ylmethyl)‐pyrazolo[1,5‐a]pyridine and 3‐(4‐chlorophenylpiperazin‐1‐ylmethyl)‐7‐[ 131 I]iodopyrazolo[1,5…
Y Takahashi, S Hibi, Y Hoshino, K Kikuchi… - Journal of Medicinal …, 2012 - ACS Publications
Design, synthesis, and structure–activity relationships of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines (I) as selective antagonists of the corticotropin-releasing factor 1 (…
Number of citations: 33 pubs.acs.org
A Fortier - 2013 - papyrus.bib.umontreal.ca
This thesis describes the development of a methodology for the one-pot synthesis of 2-pyrazolo[1,5-a]pyridines from N-iminopyridinium ylide and styryl-halide starting materials. Both N-…
Number of citations: 6 papyrus.bib.umontreal.ca
T Aboul-Fadl, S Löber, P Gmeiner - Synthesis, 2000 - thieme-connect.com
Various 7-substituted pyrazolo [1, 5-a] pyridines were synthesized by palladium-mediated cross-coupling reactions. Starting from the corresponding 7-iodo derivatives, incorporation of …
Number of citations: 25 www.thieme-connect.com
I Collins - Journal of the Chemical Society, Perkin Transactions 1, 2002 - pubs.rsc.org
1-hydroxypyrazoles were converted to the uncommon 1-alkyl-5-halopyrazoles in two steps via pyrazole 1-oxides9 (Scheme 3). Controlled regioselective mono-or dibromination of …
Number of citations: 46 pubs.rsc.org

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